![molecular formula C27H28N4O5 B11272250 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11272250.png)
2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(3-(3,4-Dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core, a dimethoxyphenethyl group, and an ethylphenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common method includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This intermediate is then subjected to further reactions to construct the pyrido[3,2-d]pyrimidine system .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-Dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the pyrido[3,2-d]pyrimidine core or the phenethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The mechanisms often involve:
- Disruption of Cell Wall Synthesis : The compound may inhibit enzymes critical for bacterial survival.
Case Studies :
- In vitro studies have demonstrated efficacy against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating effective concentrations for clinical use.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Mechanisms of Action :
- Enzyme Inhibition : It inhibits enzymes involved in DNA replication and repair.
- DNA Intercalation : The compound intercalates into DNA strands, disrupting replication processes.
Case Studies :
- Research involving cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) has shown IC50 values in the low micromolar range, indicating potent cytotoxicity.
- Structural modifications have been shown to enhance antiproliferative effects significantly.
Summary of Findings
The compound exhibits promising applications in antimicrobial and anticancer research due to its unique structure and mechanisms of action. Ongoing studies are likely to further elucidate its potential therapeutic uses and optimize its synthesis for practical applications.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one: A related compound with a similar pyrido[3,2-d]pyrimidine core.
2-Thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial activity.
Thieno[3,4-d]pyrimidin-4(3H)-thione: Exhibits high photodynamic efficacy against melanoma cells.
Uniqueness
2-(3-(3,4-Dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Biological Activity
The compound 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide represents a novel class of pyrido[3,2-d]pyrimidin-2,4-dione derivatives. Its unique molecular structure suggests potential biological activities that warrant detailed investigation. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Molecular Characteristics
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C26H26N4O6 |
Molecular Weight | 490.5 g/mol |
IUPAC Name | 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI | InChI=1S/C26H26N4O6/c1-34-20-9-5-4-7-18(20)28-23(31)16-30-19-8-6-13-27-24(19)25(32)29(26(30)33)14-12-17-10-11-21(35-2)22(15-17)36-3/h4-11,13,15H,12,14,16H2,1-3H3,(H,28,31) |
InChI Key | JQBNEEREDRMDQO-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the pyrido[3,2-d]pyrimidinone scaffold have shown promising results against various bacterial strains. A study highlighted that these compounds could inhibit bacterial growth effectively, particularly against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
Anticancer Properties
The compound's potential as an anticancer agent is underscored by its ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. HDAC inhibitors have been shown to induce apoptosis in cancer cells and exhibit cytotoxic effects across multiple cancer cell lines . Notably, compounds with similar structures have demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme vital for DNA synthesis .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
- Receptor Interaction : It may bind to specific receptors on cell membranes, influencing signal transduction pathways.
- DNA Intercalation : The structure allows potential intercalation into DNA strands, affecting gene expression and cellular functions .
Study on Anticancer Activity
A comprehensive study evaluated the anticancer effects of various pyrido[3,2-d]pyrimidinone derivatives in vitro. The results indicated that the presence of a flexible side chain significantly enhanced cytotoxicity against cancer cell lines such as HCT116 and MCF7 . The study concluded that modifications to the side chains could optimize therapeutic efficacy.
Antimicrobial Efficacy Assessment
Another research effort focused on assessing the antimicrobial efficacy of synthesized derivatives against a panel of bacterial strains using disc diffusion methods. The results showed that certain modifications led to enhanced activity against resistant strains of Escherichia coli and Staphylococcus aureus, with some derivatives exhibiting MIC values as low as 50 µg/mL .
Properties
Molecular Formula |
C27H28N4O5 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C27H28N4O5/c1-4-18-7-10-20(11-8-18)29-24(32)17-31-21-6-5-14-28-25(21)26(33)30(27(31)34)15-13-19-9-12-22(35-2)23(16-19)36-3/h5-12,14,16H,4,13,15,17H2,1-3H3,(H,29,32) |
InChI Key |
PKFAPMSADOHVSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)N=CC=C3 |
Origin of Product |
United States |
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